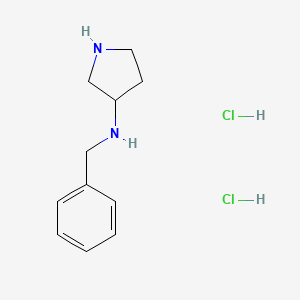

N-Benzyl-3-pyrrolidinamine 2HCl

Vue d'ensemble

Description

N-Benzyl-3-pyrrolidinamine 2HCl is a chemical compound with the molecular formula C11H16N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-pyrrolidinamine typically involves the reaction of benzylamine with pyrrolidine under controlled conditions. One common method includes the following steps:

Synthesis of 3-benzylamine ethyl propionate: Benzylamine is added to a reactor with mechanical stirring. Acrylic acid ethyl ester is then added dropwise while maintaining the temperature between 30-40°C.

Formation of N-benzyl-3-pyrrolidinamine: The intermediate product is further reacted under specific conditions to yield N-Benzyl-3-pyrrolidinamine.

Industrial Production Methods

Industrial production methods for N-Benzyl-3-pyrrolidinamine 2HCl often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-Benzyl-3-pyrrolidinamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: N-Benzyl-3-pyrrolidinamine can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Benzyl alcohol and pyrrolidinone derivatives.

Reduction: Benzylamine and pyrrolidine derivatives.

Substitution: Various substituted pyrrolidines depending on the substituent used.

Applications De Recherche Scientifique

N-Benzyl-3-pyrrolidinamine 2HCl has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme interactions and as a precursor for biologically active compounds.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a catalyst in certain industrial processes.

Mécanisme D'action

The mechanism of action of N-Benzyl-3-pyrrolidinamine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Benzyl-3-pyrrolidone: Another derivative of pyrrolidine with similar structural properties.

N-Methylpyrrolidin-2-one: A related compound with different functional groups but similar biological activities.

Pyrrolidinone derivatives: Compounds with a pyrrolidinone core structure, exhibiting diverse biological activities.

Uniqueness

N-Benzyl-3-pyrrolidinamine 2HCl stands out due to its specific benzyl substitution, which imparts unique reactivity and binding properties. This makes it particularly useful in the synthesis of complex organic molecules and in the study of enzyme mechanisms.

Activité Biologique

N-Benzyl-3-pyrrolidinamine 2HCl is a compound that has garnered interest in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure with a benzyl substituent. The molecular formula is , and it possesses unique properties that contribute to its biological activity.

1. Antimicrobial Activity

Research has indicated that compounds related to N-benzyl-3-pyrrolidinamine exhibit significant antimicrobial properties. For instance, studies on related sulfonamidopyrrolidines (gyramides) have shown that they act as DNA gyrase inhibitors, which is crucial for bacterial cell division. The IC50 values for these compounds against E. coli DNA gyrase ranged from 0.7 to 3.3 µM, highlighting their potential as broad-spectrum antibiotics .

2. Neuroleptic Activity

The neuroleptic potential of N-benzyl-3-pyrrolidinamine derivatives has been explored in various studies. For example, certain benzamides derived from pyrrolidine showed enhanced activity in inhibiting apomorphine-induced stereotyped behavior in rats, suggesting a strong correlation between structure and neuroleptic activity . Notably, some compounds were reported to be significantly more potent than established neuroleptics like haloperidol and metoclopramide.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of N-benzyl-3-sulfonamidopyrrolidines, the compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 2.5 to 160 µM against various bacterial strains including Staphylococcus aureus and Streptococcus pneumoniae. These findings suggest that the structural modifications in the pyrrolidine framework can lead to enhanced antimicrobial efficacy .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of benzamides derived from pyrrolidine. The compound cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide exhibited remarkable antistereotypic activity while maintaining a low incidence of cataleptogenicity, suggesting its potential for therapeutic use in treating psychotic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-benzyl-3-pyrrolidinamine derivatives. Key findings include:

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| Gyramide A | DNA gyrase inhibitor | 0.7 - 3.3 | Effective against Gram-negative bacteria |

| YM-09151-2 | Neuroleptic | 0.5 - 1.0 | More potent than haloperidol |

| Metoclopramide | Neuroleptic | 7.5 - 15 | Standard comparison for new compounds |

This table summarizes the biological activities observed in various studies and highlights the promising nature of N-benzyl-3-pyrrolidinamine derivatives.

Propriétés

IUPAC Name |

N-benzylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11;;/h1-5,11-13H,6-9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQLGIHOISKLOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NCC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.